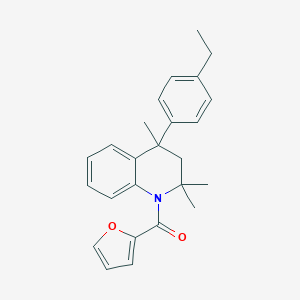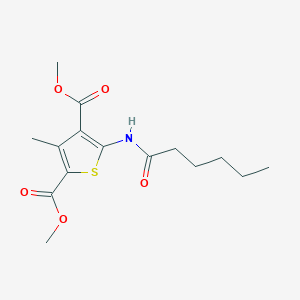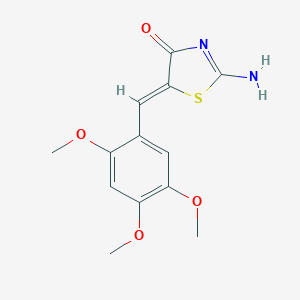![molecular formula C17H18N2OS B448362 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine CAS No. 116557-96-1](/img/structure/B448362.png)
1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine
Overview
Description
1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine is an organic compound that features a piperazine ring substituted with a phenyl group and a thienyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine typically involves the reaction of 1-phenylpiperazine with 3-(2-thienyl)acryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylate moiety can be reduced to the corresponding alkane.
Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the acrylate to an alkane.
Substitution: Halogenated derivatives of the phenyl or thienyl groups.
Scientific Research Applications
1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenyl and thienyl groups can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Phenylpiperazine: Lacks the thienyl acrylate moiety, making it less versatile in chemical reactions.
4-(2-Thienyl)piperazine: Lacks the phenyl group, which may reduce its binding affinity in biological systems.
N-Acryloylpiperazine:
Uniqueness: 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine is unique due to the presence of both phenyl and thienyl acrylate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(9-8-16-7-4-14-21-16)19-12-10-18(11-13-19)15-5-2-1-3-6-15/h1-9,14H,10-13H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDYJYNATMSOPE-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328301 | |
| Record name | (E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116557-96-1 | |
| Record name | (E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 5-[(diethylamino)carbonyl]-2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B448279.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B448283.png)
![Methyl 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B448284.png)
![6-Amino-4-(4-bromo-3-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448286.png)
![3-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448288.png)


![5-[(3-hydroxyanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B448291.png)
![Ethyl 4-cyano-5-{[3-(4-isopropylphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B448293.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B448297.png)
![[5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperazino)methanone](/img/structure/B448298.png)
![Methyl 4-cyano-3-methyl-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B448300.png)
![6-Amino-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448301.png)
